1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the target molecule and the available starting materials.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can help to predict its behavior in different conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in different solvents, and reactivity with common reagents. These properties can provide important information about how the compound behaves in different environments.Scientific Research Applications
Synthesis and Labeling
- Synthesis in Liquid Scintillators : The compound 1-(3,4-Dimethylphenyl)-1-[ring-U-14C]phenylethane and its derivatives have been synthesized for use in biodegradable liquid scintillators, a technology in radiochemical analysis. These compounds were created through simple two-step reactions involving reduction and condensation processes (Saito & Kurihara, 1991).
Chemical Properties and Applications
- Corrosion Inhibition : Derivatives of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione have been studied for their corrosion inhibition properties. Compounds like 2-MPOD and 3-MPOD have shown effectiveness in preventing mild steel corrosion in acidic solutions. Their adsorption on metal surfaces is crucial for this inhibition, which aligns with the Langmuir isotherm model (Chafiq et al., 2020).
Synthesis Methods
- Friedel-Crafts Alkylation : The efficient synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane, a related compound, has been achieved through Friedel-Crafts alkylation using various Lewis acid catalysts. This method highlights the compound's synthetic versatility and potential for different applications (Takahashi et al., 1995).
Structural Analysis
- Crystallographic Studies : Investigations into the crystal structures of derivatives of 1,2-diphenylethane, closely related to 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, have provided insights into their molecular conformations and interactions. These studies are essential for understanding the chemical and physical properties of these compounds (Harada & Ogawa, 2001).
Green Chemistry Applications
- Eco-Friendly Synthesis : The synthesis of 1,2-Bis((3,4-dimethylphenyl)ethane in room temperature ionic liquids represents an advancement in green chemistry. This method uses low-carbon-chain quaternary ammonium salts, enabling easy separation of the reaction mixture and recycling of the ionic liquid. Such approaches are important for sustainable and environmentally friendly chemical processes (Zou & Wang, 2006).
Molecular Interactions
- Molecular Analysis : Studies on compounds like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione provide insights into intramolecular and intermolecular interactions, such as C-H...O interactions and the effects of steric repulsions. These findings are valuable for understanding the behavior of similar molecules in various environments (Tariq et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. This information is typically provided in a Material Safety Data Sheet (MSDS), which includes details such as toxicity, flammability, and environmental impact.
Future Directions
Future directions in the study of a compound could involve exploring new synthetic routes, investigating its reactivity under different conditions, or studying its potential applications in areas such as medicine or materials science.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJARQLWFLLIFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368619 | |
Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione | |
CAS RN |
59411-15-3 | |
Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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